Carpesiolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

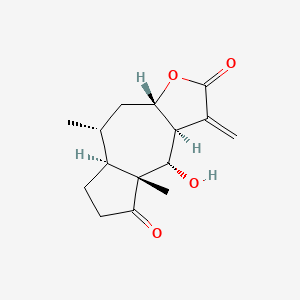

Carpesiolin is a sesquiterpene lactonethat is 2,3-dihydroaromaticin substituted by an alpha-hydroxy group at position 6. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound, a sesquiterpene lactone and a secondary alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Carpesiolin is characterized by its unique structure, which includes an alpha-hydroxy group at position 6 of its 2,3-dihydroaromatic framework. Its structural formula can be represented as follows:This compound Structure 3aS 5R 5aS 8aR 9S 9aS 9 hydroxy 5 8a dimethyl 1 methylidene 3a 4 5 5a 6 7 9 9a octahydroazuleno 6 7 b furan 2 8 dione

Anti-inflammatory Effects

This compound has been documented to exhibit significant anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and mediators in various cell types. A study involving Inula hupehensis extracts demonstrated that this compound effectively reduced inflammation markers in vitro and in vivo models .

Antioxidant Properties

The compound also displays antioxidant properties that contribute to its therapeutic potential. It scavenges free radicals and mitigates oxidative stress in cellular systems. This property is particularly relevant in the context of chronic diseases linked to oxidative damage .

Therapeutic Uses

- Chronic Inflammatory Diseases : this compound's anti-inflammatory properties make it a candidate for treating conditions such as arthritis and inflammatory bowel disease.

- Cancer Therapy : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Neuroprotection : The antioxidant effects of this compound have been explored for potential neuroprotective applications against neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving murine models of inflammation, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Case Study 2: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration with increasing concentrations of this compound, indicating its effectiveness as an antioxidant agent.

Propiedades

Fórmula molecular |

C15H20O4 |

|---|---|

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

(3aS,5R,5aS,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1 |

Clave InChI |

IOUNDPHKKPZPKB-GSNHZRAGSA-N |

SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)O)C(=C)C(=O)O2 |

SMILES canónico |

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.